molecular formula C12H17N3O4 B13460108 tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate

tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate

Cat. No.: B13460108
M. Wt: 267.28 g/mol
InChI Key: AMBIRBRJVSDCCI-UHFFFAOYSA-N
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Description

tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a formyl group, and a pyrazolo[3,2-b][1,3]oxazin-6-yl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate typically involves multi-step organic reactionsCommon reagents used in these reactions include formylating agents, tert-butyl carbamate, and various catalysts to facilitate the reactions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the pyrazolo[3,2-b][1,3]oxazin-6-yl moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate is unique due to its specific combination of functional groups and the pyrazolo[3,2-b][1,3]oxazin-6-yl core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

tert-butyl N-(2-formyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)13-9-5-15-10(18-7-9)4-8(6-16)14-15/h4,6,9H,5,7H2,1-3H3,(H,13,17)

InChI Key

AMBIRBRJVSDCCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2C(=CC(=N2)C=O)OC1

Origin of Product

United States

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